"CD38 inhibitor 3 mechanism of action"
"CD38 inhibitor 3 mechanism of action"
An In-depth Technical Guide on the Core Mechanism of Action of CD38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38 is a multifunctional transmembrane glycoprotein (B1211001) highly expressed on the surface of various immune cells and is a key regulator of cellular metabolism and signaling.[1] Its dual role as a receptor and an ectoenzyme makes it a compelling therapeutic target, particularly in oncology and age-related diseases.[2][3] This guide provides a comprehensive overview of the mechanisms of action of CD38 inhibitors, detailing their enzymatic and immunological effects, supported by experimental data and protocols.
Core Mechanisms of Action
CD38 inhibitors exert their therapeutic effects through several distinct yet interconnected mechanisms. These can be broadly categorized into the inhibition of enzymatic activity and the engagement of the immune system, primarily by monoclonal antibody-based inhibitors.
Inhibition of CD38 Enzymatic Activity
CD38 possesses both ADP-ribosyl cyclase and cADPR hydrolase activities, playing a crucial role in the metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1] As the primary NAD+ glycohydrolase (NADase) in mammals, CD38-mediated degradation of NAD+ is a significant contributor to the age-associated decline in cellular NAD+ levels.[3][4][5]
Small molecule inhibitors of CD38 are designed to specifically block its enzymatic function. This inhibition leads to a direct increase in intracellular NAD+ concentrations.[6] The restoration of NAD+ pools can ameliorate age-related metabolic dysfunction and has been shown to be dependent on the inhibition of CD38's NADase activity.[3][6] For instance, the small molecule inhibitor 78c has been demonstrated to increase tissue NAD+ levels by inhibiting CD38's catalytic activity, without affecting other NAD+ metabolizing enzymes.[6]
Monoclonal antibodies can also inhibit the ectoenzymatic activity of CD38. Isatuximab, for example, has been shown to inhibit the ADP ribosyl-cyclase function of CD38.[7] This inhibition is significant as the adenosine (B11128) generated via the CD38 pathway in the bone marrow niche is correlated with myeloma progression.[7]
Quantitative Data: Small Molecule Inhibitor Potency
| Inhibitor | Target | IC50 | Reference |
| CD38 inhibitor 1 (78c) | human CD38 | 7.3 nM | [8] |
| mouse CD38 | 1.9 nM | [8] | |
| CD38 Inhibitor 3 (compound 1) | CD38 | 11 nM | [8] |
| RBN013209 | human CD38 | 0.01 - 0.1 µM | [8] |
| Ara-F-NAD+ | CD38 NADase | Ki of 169 nM | [8] |
| LX-102 | CD38 NADase | 14.9 µM | [9] |
| Exemplified Compound (Cytokinetics) | recombinant mouse CD38 | 23 nM | [10] |
| recombinant human CD38 | 70 nM | [10] | |
| endogenous CD38 (HL-60 cells) | 1894 nM | [10] | |
| 41Z | CD38 | 7.2 µM | [11] |
| 1BF | CD38 | 76 nM | [11] |
| 1AM | CD38 | 4 nM | [11] |
Immunomodulatory and Effector Functions of Monoclonal Antibodies
Anti-CD38 monoclonal antibodies (mAbs), such as daratumumab and isatuximab, are potent therapeutic agents that leverage the host immune system to eliminate CD38-expressing cells.[12][13]
2.1. Fc-Dependent Effector Mechanisms
These mechanisms are mediated by the Fc (fragment crystallizable) region of the antibody engaging with Fc receptors on immune cells.[14]
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Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Upon binding to CD38 on a target cell, the Fc portion of the mAb is recognized by Fc receptors on natural killer (NK) cells, triggering the release of cytotoxic granules and inducing target cell lysis.[13][15]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): The mAb-coated target cells are recognized and engulfed by phagocytic cells like macrophages.[13]
-
Complement-Dependent Cytotoxicity (CDC): The binding of the mAb to CD38 can activate the complement cascade, leading to the formation of a membrane attack complex and subsequent lysis of the target cell.[13]
2.2. Direct Effects
Some anti-CD38 mAbs can directly induce apoptosis in target cells. Isatuximab, for instance, can trigger programmed cell death through both caspase-dependent and lysosomal-mediated pathways.[14][16][17] This direct action is a unique feature of isatuximab and does not require cross-linking.[14] In contrast, daratumumab and MOR202 do not directly induce cell death.[17]
2.3. Immunomodulatory Effects
CD38 is expressed on various immune regulatory cells, including regulatory T cells (Tregs), regulatory B cells (Bregs), and myeloid-derived suppressor cells (MDSCs).[12] By targeting and depleting these immunosuppressive populations, anti-CD38 mAbs can enhance the anti-tumor immune response.[12] Daratumumab treatment has been shown to significantly increase the CD8+:CD4+ and CD8+:Treg ratios in both peripheral blood and bone marrow.[12] This leads to an expansion of effector T cells and an increase in T-cell clonality, which correlates with positive clinical responses.[12][18]
Disruption of the Adenosinergic Pathway
In the tumor microenvironment, CD38 contributes to an immunosuppressive milieu by participating in the production of adenosine.[19] CD38, in concert with other ectoenzymes like CD203a and CD73, generates adenosine, which can suppress the activity of effector T cells.[19] By inhibiting the enzymatic activity of CD38, inhibitors can reduce the production of adenosine, thereby alleviating immunosuppression and promoting anti-tumor immunity.
Signaling Pathways and Experimental Workflows
CD38 Signaling and NAD+ Metabolism
The following diagram illustrates the central role of CD38 in NAD+ metabolism and the downstream signaling events.
Caption: CD38 enzymatic activity and its inhibition.
Mechanism of Action of Anti-CD38 Monoclonal Antibodies
This diagram outlines the multifaceted mechanisms through which anti-CD38 monoclonal antibodies eliminate target cells.
Caption: Mechanisms of anti-CD38 monoclonal antibodies.
Experimental Workflow for ADCC Assay
The following diagram details a typical workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Caption: Workflow for an ADCC assay.
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To quantify the ability of an anti-CD38 mAb to induce lysis of target cells by effector immune cells.
Materials:
-
Target cells (e.g., CD38+ multiple myeloma cell line)
-
Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or NK cells)
-
Anti-CD38 mAb (e.g., daratumumab, isatuximab)
-
Isotype control antibody
-
Calcein-AM (acetoxymethyl)
-
RPMI 1640 medium with 10% FBS
-
96-well U-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Preparation:
-
Harvest target cells and wash twice with RPMI 1640.
-
Resuspend cells at 1 x 10^6 cells/mL in RPMI 1640.
-
Add Calcein-AM to a final concentration of 10 µM and incubate for 30 minutes at 37°C.
-
Wash the labeled cells three times with RPMI 1640 to remove excess dye.
-
Resuspend the cells at 2 x 10^5 cells/mL in RPMI 1640.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with RPMI 1640.
-
Resuspend the cells at the desired concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 25:1, 50:1).
-
-
Assay Setup:
-
Add 50 µL of labeled target cells (1 x 10^4 cells) to each well of a 96-well plate.
-
Add 50 µL of diluted anti-CD38 mAb or isotype control to the appropriate wells.
-
Add 100 µL of effector cells to the wells.
-
For spontaneous release control, add 150 µL of media instead of antibody and effector cells.
-
For maximum release control, add 100 µL of media and 50 µL of 2% Triton X-100.
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[20]
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of supernatant from each well to a new black 96-well plate.
-
Measure the fluorescence of the released calcein (B42510) using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To determine the ability of an anti-CD38 mAb to induce lysis of target cells via the complement cascade.
Materials:
-
Target cells (e.g., CD38+ cell line)
-
Anti-CD38 mAb
-
Isotype control antibody
-
Human or rabbit complement serum
-
RPMI 1640 medium
-
Cell viability reagent (e.g., AlamarBlue or propidium (B1200493) iodide)
-
96-well flat-bottom plates
-
Plate reader (fluorescence or luminescence) or flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash target cells, then resuspend in RPMI 1640 at 1.5 x 10^6 cells/mL.[7]
-
-
Assay Setup:
-
Add 50 µL of the cell suspension (75,000 cells) to each well of a 96-well plate.[7]
-
Add 25 µL of diluted anti-CD38 mAb or isotype control to the wells and incubate on ice for 20 minutes.[7]
-
Add 25 µL of complement serum (e.g., 20% final concentration) to the wells.[7]
-
For the no-complement control, add 25 µL of heat-inactivated complement serum.
-
-
Incubation:
-
Measurement of Cell Viability:
-
Using AlamarBlue: Add 12 µL of AlamarBlue to each well and incubate for an additional 3 hours.[7] Measure fluorescence at 560 nm excitation and 590 nm emission.[7]
-
Using Propidium Iodide (PI): Add PI to a final concentration of 5 µg/mL and analyze the percentage of PI-positive (lysed) cells by flow cytometry.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability or specific lysis based on the readout method used.
-
CD38 NADase Activity Assay
Objective: To measure the NAD+ hydrolyzing activity of CD38 and the inhibitory effect of a compound.
Materials:
-
Source of CD38 enzyme (recombinant protein or cell lysate)
-
ε-NAD (1,N6-ethenonicotinamide adenine dinucleotide) as a fluorescent substrate
-
CD38 inhibitor compound
-
Assay buffer (e.g., sucrose (B13894) buffer)
-
96-well white or black opaque plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ε-NAD in assay buffer.
-
Prepare serial dilutions of the CD38 inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the CD38 inhibitor or vehicle control to the respective wells.
-
Add the CD38 enzyme source. For some inhibitors like 78c, pre-incubation is not required as it binds to the enzyme-substrate complex.[22]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ε-NAD substrate to all wells. The final volume is typically 200 µL.[22]
-
Immediately measure the fluorescence kinetics over a period of time (e.g., 10-30 minutes) using a plate reader (Excitation: ~300 nm, Emission: ~410 nm). The hydrolysis of ε-NAD to ε-ADPR results in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear phase of the fluorescence increase.
-
Plot the V0 against the inhibitor concentration to determine the IC50 value.
-
It is recommended to confirm results by following the degradation of the natural substrate, NAD+, using HPLC.[22]
-
Quantification of Adenosine in the Tumor Microenvironment
Objective: To measure the concentration of adenosine in tumor tissue.
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Procedure Outline:
-
Sample Preparation:
-
Excise tumor tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction buffer.
-
Perform protein precipitation followed by liquid-liquid extraction.
-
-
Derivatization (Optional but recommended for improved sensitivity):
-
LC-MS/MS Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of adenosine.
-
Use a stable isotope-labeled internal standard (e.g., ribose-13C5-adenine) to correct for matrix effects and variations in sample processing.[25]
-
Conclusion
The mechanisms of action of CD38 inhibitors are multifaceted, involving direct enzymatic inhibition, potent immune-mediated killing of target cells, and modulation of the tumor microenvironment. Small molecule inhibitors primarily act by restoring cellular NAD+ levels, with significant implications for metabolic diseases and aging. Monoclonal antibodies against CD38 have revolutionized the treatment of multiple myeloma by harnessing the patient's immune system to eradicate malignant cells. A thorough understanding of these mechanisms, supported by robust experimental validation, is crucial for the continued development and optimization of CD38-targeted therapies.
References
- 1. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]
- 2. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38: T Cell Immuno-Metabolic Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review [frontiersin.org]
- 6. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatuximab Acts Through Fc-Dependent, Independent, and Direct Pathways to Kill Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD38 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. Rational Design and Identification of Small-Molecule Allosteric Inhibitors of CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokinetics discloses new CD38 inhibitors | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Daratumumab depletes CD38+ immune regulatory cells, promotes T-cell expansion, and skews T-cell repertoire in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Isatuximab-IRFC? [synapse.patsnap.com]
- 14. Isatuximab - Wikipedia [en.wikipedia.org]
- 15. Efficacy and mechanism of the anti-CD38 monoclonal antibody Daratumumab against primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Frontiers | CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance [frontiersin.org]
- 18. The effect of daratumumab on immune cell repertoire: depletion of CD38+ immune regulatory cells and T cell expansion [multiplemyelomahub.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Daratumumab induces cell-mediated cytotoxicity of primary effusion lymphoma and is active against refractory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. med.und.edu [med.und.edu]
